molecular formula C23H28ClN3O B248196 N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

货号 B248196
分子量: 397.9 g/mol
InChI 键: YGEFSWSRRBZIBW-RMKNXTFCSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide, also known as TAK-659, is a small molecule inhibitor that selectively targets Bruton's tyrosine kinase (BTK). BTK is an enzyme that plays a crucial role in the development and function of B cells, which are a type of white blood cell that produces antibodies to fight infections. TAK-659 has shown promising results in preclinical studies and is currently being evaluated in clinical trials for the treatment of various B cell malignancies.

作用机制

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide selectively binds to the active site of BTK, preventing its activation and downstream signaling. BTK is a key mediator of B cell receptor (BCR) signaling, which is required for B cell survival and proliferation. By inhibiting BTK, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide induces apoptosis in B cells and reduces the production of antibodies.
Biochemical and Physiological Effects:
N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to reduce the proliferation and survival of B cells in preclinical models of B cell malignancies. In addition, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to reduce the production of antibodies and the activation of immune cells, such as T cells and natural killer cells. These effects are thought to contribute to the anti-cancer activity of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide.

实验室实验的优点和局限性

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has several advantages for lab experiments, including its high selectivity for BTK and its ability to induce apoptosis in B cells. However, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has some limitations, including its relatively low solubility in aqueous solutions and its potential for off-target effects.

未来方向

There are several potential future directions for the development of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors. These include:
1. Combination therapy: N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be combined with other anti-cancer agents to enhance its activity and overcome resistance.
2. Biomarker identification: Biomarkers may be identified to predict response to N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors.
3. New indications: N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be evaluated in other B cell malignancies, such as Waldenström macroglobulinemia and multiple myeloma.
4. Improved formulations: New formulations of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide may be developed to improve its solubility and pharmacokinetics.
5. Resistance mechanisms: The mechanisms of resistance to N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide and other BTK inhibitors may be elucidated to develop strategies to overcome resistance.

合成方法

The synthesis of N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide involves several steps, starting with the reaction of 3-chloro-2-methylphenylamine with 3-bromo-1-propanol to form an intermediate. This intermediate is then reacted with 4-(3-phenylprop-2-en-1-yl)piperazine and 4-dimethylaminopyridine (DMAP) to form the final product, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide. The overall yield of the synthesis is around 40%.

科学研究应用

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been extensively studied in preclinical models of B cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In these studies, N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has been shown to inhibit BTK activity and downstream signaling pathways, resulting in the induction of apoptosis (cell death) in B cells. N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide has also been shown to enhance the activity of other anti-cancer agents, such as venetoclax, in preclinical models.

属性

产品名称

N-(3-chloro-2-methylphenyl)-3-{4-[(2E)-3-phenyl-2-propenyl]-1-piperazinyl}propanamide

分子式

C23H28ClN3O

分子量

397.9 g/mol

IUPAC 名称

N-(3-chloro-2-methylphenyl)-3-[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]propanamide

InChI

InChI=1S/C23H28ClN3O/c1-19-21(24)10-5-11-22(19)25-23(28)12-14-27-17-15-26(16-18-27)13-6-9-20-7-3-2-4-8-20/h2-11H,12-18H2,1H3,(H,25,28)/b9-6+

InChI 键

YGEFSWSRRBZIBW-RMKNXTFCSA-N

手性 SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)C/C=C/C3=CC=CC=C3

SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

规范 SMILES

CC1=C(C=CC=C1Cl)NC(=O)CCN2CCN(CC2)CC=CC3=CC=CC=C3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。